![molecular formula C21H26N2O4 B3826539 N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B3826539.png)
N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
説明
N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide, also known as LDK378, is a highly selective anaplastic lymphoma kinase (ALK) inhibitor that has been developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). In
作用機序
N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide works by selectively inhibiting the activity of the ALK protein, which is overexpressed in approximately 5% of NSCLC cases. ALK plays a critical role in the growth and survival of cancer cells, and its inhibition by N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide leads to cell death and tumor regression.
Biochemical and Physiological Effects:
N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has been shown to have a favorable safety profile in preclinical and clinical studies. In addition to its potent antitumor activity, N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has also been found to have minimal effects on other cellular pathways and organs, indicating its specificity for ALK inhibition.
実験室実験の利点と制限
N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has several advantages for lab experiments, including its high selectivity for ALK inhibition, potent antitumor activity, and favorable safety profile. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and use.
将来の方向性
For N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide include the development of more efficient and cost-effective synthesis methods, the exploration of its potential for the treatment of other ALK-positive cancers, and the investigation of its combination with other targeted therapies for improved efficacy. Additionally, further studies are needed to elucidate the mechanisms of resistance to N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide and to identify biomarkers that can predict response to treatment.
科学的研究の応用
N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has been extensively studied in preclinical and clinical trials for the treatment of ALK-positive NSCLC. In preclinical studies, N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has demonstrated potent and selective inhibition of ALK, leading to significant antitumor activity in ALK-positive NSCLC cell lines and xenograft models. In clinical trials, N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has shown promising results in patients with ALK-positive NSCLC, with high response rates and prolonged progression-free survival.
特性
IUPAC Name |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14(2)17-8-6-15(3)19(11-17)27-13-21(24)23-22-12-16-7-9-18(25-4)20(10-16)26-5/h6-12,14H,13H2,1-5H3,(H,23,24)/b22-12- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKYMPUKUQQCQY-UUYOSTAYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C\C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。